molecular formula C26H22ClN3O4 B2872704 (E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 727713-86-2

(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No. B2872704
CAS RN: 727713-86-2
M. Wt: 475.93
InChI Key: NEUXZZRQDOJJAL-UHFFFAOYSA-N
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Description

This compound is a type of organic molecule that contains several functional groups. The “(E)” in its name indicates the configuration of the double bond in the molecule. The “tert-butylphenoxy” and “nitrophenyl” groups are aromatic rings with different substituents, which can greatly influence the compound’s properties and reactivity. The “N-(4-chlorophenyl)-2-cyanoprop-2-enamide” part suggests the presence of a nitrile group (-CN), an amide group (-CONH2), and a chlorine atom attached to another aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. These groups would likely cause the molecule to be fairly rigid, and the electron-withdrawing nitro, nitrile, and chloro groups could potentially create areas of partial positive and negative charge within the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could make the aromatic ring to which it’s attached more susceptible to electrophilic aromatic substitution reactions . The nitrile group could potentially undergo hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings might increase the compound’s hydrophobicity, while the polar nitro, nitrile, and amide groups could allow for some degree of solubility in polar solvents .

Scientific Research Applications

Synthesis and Properties of Polyamides and Polyimides

Polyamides and polyimides derived from compounds containing tert-butyl, phenoxy, nitrophenyl, and other related functionalities exhibit remarkable thermal stability and solubility properties. These materials are synthesized through polycondensation reactions and have been investigated for their potential applications in high-performance polymers due to their inherent viscosities, noncrystalline nature, and ability to form transparent, flexible films. The presence of ether linkages and ortho-phenylene units contributes to their useful levels of thermal stability, with glass transition temperatures mostly exceeding 200°C and weight loss temperatures in excess of 480°C in nitrogen or air, making them suitable for various industrial applications, including coatings, films, and advanced composite materials (Hsiao, Yang, & Chen, 2000).

Photochemistry and Environmental Degradation

Studies on the photodecomposition of nitrofen, a compound with similar nitrophenyl groups, provide insights into the environmental degradation of nitroaromatic pesticides. These studies reveal that sunlight or simulated sunlight can lead to rapid cleavage of ether linkages, forming various degradation products. This research is crucial for understanding the environmental fate and photostability of chemicals containing nitrophenyl groups, which could be relevant for assessing the environmental impact of similar compounds (Nakagawa & Crosby, 1974).

Polymer Synthesis and Modification

Research into the synthesis and modification of polymers using components with functionalities similar to the compound shows the versatility of these chemical structures in designing materials with specific properties. By modifying the end groups of polymers, researchers have demonstrated the ability to adjust properties such as thermal responsiveness, which could have implications for the development of smart materials and responsive systems (Narumi et al., 2008).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action. The compound’s effects would depend on how it interacts with its surroundings at a molecular level .

Future Directions

The study and application of this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, among others .

properties

IUPAC Name

(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4/c1-26(2,3)19-5-11-22(12-6-19)34-24-13-4-17(15-23(24)30(32)33)14-18(16-28)25(31)29-21-9-7-20(27)8-10-21/h4-15H,1-3H3,(H,29,31)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUXZZRQDOJJAL-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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